![molecular formula C18H16F6O2 B12566864 2,3-Bis[4-(trifluoromethyl)phenyl]butane-2,3-diol CAS No. 192198-90-6](/img/structure/B12566864.png)
2,3-Bis[4-(trifluoromethyl)phenyl]butane-2,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Bis[4-(trifluoromethyl)phenyl]butane-2,3-diol is a fluorinated organic compound known for its unique chemical properties. It is characterized by the presence of two trifluoromethyl groups attached to phenyl rings, which are further connected to a butane-2,3-diol backbone. This compound is of significant interest in various fields due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis[4-(trifluoromethyl)phenyl]butane-2,3-diol typically involves the use of 2,3,4,5-tetrafluoromethylbenzene as a starting material. Through a series of reactions, this compound is converted into hexafluoroethane, which is then reacted with sodium hydroxide to produce hexafluoroethanol. The final product is synthesized by reacting trifluoromethanesulfonate with hexafluoroethanol .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Bis[4-(trifluoromethyl)phenyl]butane-2,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
2,3-Bis[4-(trifluoromethyl)phenyl]butane-2,3-diol has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s stability and reactivity make it useful in biochemical assays and studies.
Medicine: It is explored for potential therapeutic applications due to its unique chemical properties.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2,3-Bis[4-(trifluoromethyl)phenyl]butane-2,3-diol exerts its effects involves its ability to interact with various molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes easily. This property makes it effective in modulating biochemical pathways and interacting with specific enzymes or receptors .
Comparaison Avec Des Composés Similaires
Hexafluoro-2,3-bis(trifluoromethyl)-2,3-butanediol: This compound shares a similar structure but differs in the number of fluorine atoms.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Another fluorinated compound with distinct applications in catalysis.
Uniqueness: 2,3-Bis[4-(trifluoromethyl)phenyl]butane-2,3-diol is unique due to its specific arrangement of trifluoromethyl groups and the butane-2,3-diol backbone. This structure imparts distinct chemical properties, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
192198-90-6 |
|---|---|
Formule moléculaire |
C18H16F6O2 |
Poids moléculaire |
378.3 g/mol |
Nom IUPAC |
2,3-bis[4-(trifluoromethyl)phenyl]butane-2,3-diol |
InChI |
InChI=1S/C18H16F6O2/c1-15(25,11-3-7-13(8-4-11)17(19,20)21)16(2,26)12-5-9-14(10-6-12)18(22,23)24/h3-10,25-26H,1-2H3 |
Clé InChI |
GIVBMOREEDKTBA-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=C(C=C1)C(F)(F)F)(C(C)(C2=CC=C(C=C2)C(F)(F)F)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


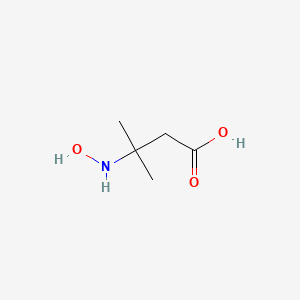
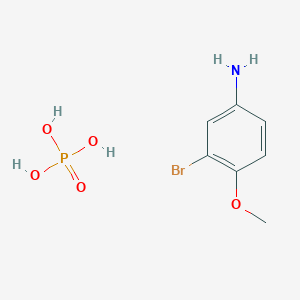
![3-[[[Dimethyl(trimethylsilyloxy)silyl]oxy-[3-[2-(2-methoxypropoxy)ethoxy]propyl]-methylsilyl]oxy-methyl-trimethylsilyloxysilyl]propan-1-amine](/img/structure/B12566813.png)

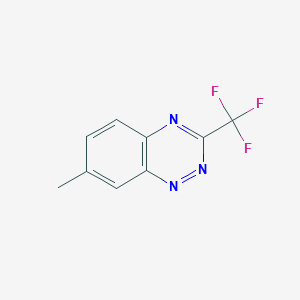
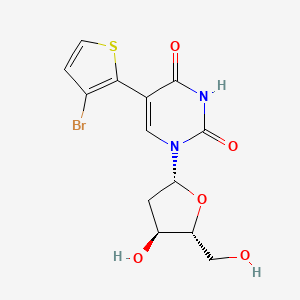
![2,2'-[2,5-Bis(decyloxy)-1,4-phenylene]diacetonitrile](/img/structure/B12566831.png)
![2,2'-Bipyridine, 4,4'-bis[(trimethylsilyl)methyl]-](/img/structure/B12566833.png)
![2-[(2-Methyl-3-nitroprop-2-en-1-yl)oxy]oxane](/img/structure/B12566838.png)
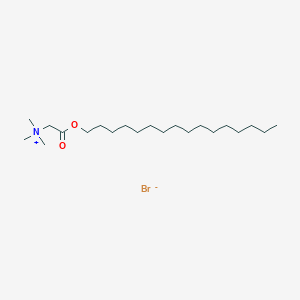
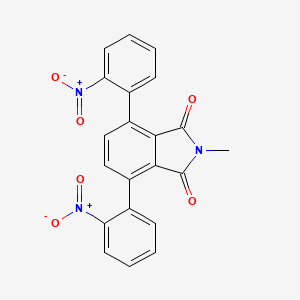
![Cyclohexanone, 4-[1-(4-hydroxyphenyl)-1-methylethyl]-](/img/structure/B12566854.png)
![4-[[(1E)-1-hydroxyimino-1-phenylpropan-2-ylidene]amino]phenol](/img/structure/B12566859.png)
![2-[(1R)-1,8-Diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]ethan-1-ol](/img/structure/B12566875.png)
